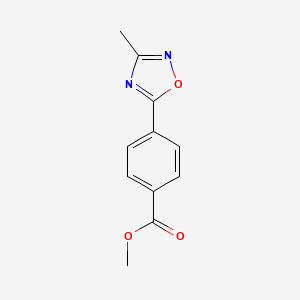

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYMNVKGDLTDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455071 | |

| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209912-44-7 | |

| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate"

An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Abstract

The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1] This guide provides a comprehensive, technically detailed, and mechanistically supported protocol for the synthesis of this compound, a key building block for advanced pharmaceutical intermediates. We will explore the strategic rationale behind the chosen synthetic pathway, delve into the underlying reaction mechanisms, and present a step-by-step experimental procedure suitable for implementation in a research or drug development setting. The protocol is designed to be self-validating, with explanations for critical process parameters and troubleshooting advice to ensure a high degree of reproducibility and success.

Synthetic Strategy and Retrosynthetic Analysis

The most robust and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[2] This [4+1] atom approach is highly efficient and offers great flexibility in introducing desired substituents.

Our retrosynthetic analysis of the target molecule, This compound (3) , identifies two primary building blocks:

-

A C2 synthon to provide the 3-methyl group, which can be sourced from acetyl chloride.

-

A C-N-O synthon derived from a benzonitrile precursor. Specifically, we identify Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (2) as the key intermediate. This amidoxime is readily prepared from the commercially available Methyl 4-cyanobenzoate (1) .

This strategy allows for the late-stage formation of the heterocyclic ring onto a pre-functionalized aromatic core, which is an efficient and convergent approach.

Caption: Overall synthetic pathway for the target compound.

Mechanistic Underpinnings

A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The synthesis proceeds through three distinct mechanistic stages.

Stage 1: Amidoxime Formation The synthesis begins with the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in Methyl 4-cyanobenzoate (1) . This reaction is typically performed under mild basic conditions to generate free hydroxylamine from its hydrochloride salt, yielding the key Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (2) intermediate.

Stage 2: O-Acylation of the Amidoxime The amidoxime intermediate (2) is then acylated using acetyl chloride in the presence of a non-nucleophilic base like pyridine. The more nucleophilic oxygen atom of the amidoxime's hydroxyl group attacks the carbonyl carbon of acetyl chloride. Pyridine serves both to scavenge the HCl byproduct and to catalyze the reaction, leading to the formation of the crucial O-acyl amidoxime intermediate.

Stage 3: Cyclodehydration This is the rate-determining and most critical step of the sequence. The O-acyl amidoxime intermediate undergoes an intramolecular cyclization, which is typically induced by thermal means. The terminal amino group (-NH2) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the newly formed ester. This results in a tetrahedral intermediate which subsequently collapses, eliminating a molecule of water to yield the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.[3]

Sources

An In-depth Technical Guide to Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 196301-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole core is a recognized pharmacophore, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This document outlines the chemical properties, a proposed synthetic pathway, and potential applications of this specific derivative. While detailed experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust resource for researchers. The 1,2,4-oxadiazole class of compounds has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, highlighting the potential of this scaffold in drug discovery programs.[3][4][5]

Introduction and Significance

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and two carbon atoms.[4] This scaffold has garnered considerable attention in the field of medicinal chemistry due to its remarkable chemical stability and its ability to act as a bioisosteric replacement for ester and amide groups. This bioisosterism can lead to improved metabolic stability and modulated target selectivity in drug candidates.[2] The diverse biological activities associated with 1,2,4-oxadiazole derivatives, such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects, underscore their therapeutic potential.[5][6]

This compound incorporates this privileged scaffold, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of the methyl benzoate moiety provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Physicochemical Properties

While experimental data for this compound is not extensively documented, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis and Mechanism

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[7][8] A plausible and efficient synthetic route to this compound is proposed below.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from commercially available materials: monomethyl terephthalate and acetamidoxime.

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a compound of interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, often incorporated into drug candidates to enhance metabolic stability and pharmacokinetic profiles.[1] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further development. This document details the logical workflow, from synthesis to multi-technique spectroscopic analysis and crystallographic verification, explaining not just the protocols but the scientific rationale underpinning each experimental choice. It is intended for researchers, scientists, and professionals in drug development who require a practical and rigorous framework for characterizing novel heterocyclic compounds.

Introduction and Strategic Overview

The definitive identification of a novel chemical entity relies on a cohesive analytical strategy where each technique provides a unique piece of the structural puzzle. A flawed or incomplete elucidation can lead to the misinterpretation of biological data and wasted resources. Our target molecule, this compound, comprises three key structural fragments: a 1,4-disubstituted benzene ring, a methyl ester group, and a 3,5-disubstituted 1,2,4-oxadiazole ring. Our strategy is to first confirm the successful synthesis and purification, then determine the molecular formula and fragmentation pattern via mass spectrometry, identify functional groups using infrared spectroscopy, and finally, assemble the precise atomic connectivity and stereochemistry through a suite of nuclear magnetic resonance experiments. X-ray crystallography serves as the ultimate arbiter, providing unequivocal proof of the three-dimensional structure.

Caption: Overall workflow for the synthesis and structure elucidation.

Synthesis Pathway: Building the Target Molecule

The most prevalent and robust method for constructing a 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation and cyclodehydration of an amidoxime with a carboxylic acid derivative.[2] This approach provides a logical and high-yielding route to the target compound.

Rationale: The synthesis begins with commercially available methyl 4-cyanobenzoate. The cyano group is converted to an amidoxime, which serves as the nucleophilic backbone for the heterocycle. This intermediate is then acylated with an acetylating agent, followed by thermal cyclization to form the stable 1,2,4-oxadiazole ring.

Caption: High-level synthetic route to the target compound.

Experimental Protocol: Synthesis

-

Step 1: Amidoxime Formation. To a solution of methyl 4-cyanobenzoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).[3] Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, filter any solids, and concentrate the solvent under reduced pressure. The resulting crude amidoxime can often be used in the next step without further purification.

-

Step 2: Cyclization. Dissolve the crude amidoxime intermediate in acetic anhydride (5.0 eq) and heat the mixture to 100-120 °C for 2-4 hours. The acetic anhydride acts as both the acylating agent and the solvent.

-

Step 3: Work-up and Purification. After cooling, pour the reaction mixture slowly into ice-cold water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mass Spectrometry: Determining the Molecular Formula

Core Objective: To confirm the molecular weight of the synthesized compound and determine its elemental composition with high precision.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is a self-validating technique. The measured mass-to-charge ratio (m/z) must align with the theoretically calculated mass for the proposed formula (C₁₁H₁₀N₂O₃) within a very narrow error margin (typically < 5 ppm), providing unequivocal evidence for the elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The calculated exact mass of C₁₁H₁₀N₂O₃ is 218.0691 Da. The primary ion observed should be the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |

| [C₁₁H₁₀N₂O₃ + H]⁺ | 219.0764 | ~219.0764 ± 0.0011 | Protonated molecular ion, confirms MW of 218 |

| [C₁₁H₁₀N₂O₃ + Na]⁺ | 241.0584 | ~241.0584 ± 0.0012 | Sodium adduct, common in ESI |

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can reveal key structural motifs.

Caption: Plausible ESI fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Core Objective: To confirm the presence of key functional groups predicted by the proposed structure, such as the ester carbonyl, the oxadiazole ring, and aromatic systems.

Methodology: The analysis is typically performed using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Experimental Protocol: FTIR-ATR

-

Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule's vibrational modes.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of the benzene ring. |

| ~2950-3000 | Aliphatic C-H stretch | Corresponds to the two methyl groups. |

| ~1725 | C=O stretch (Ester) | Strong, sharp peak. Key diagnostic band for the methyl ester. |

| ~1615 | C=N stretch (Oxadiazole) | Confirms the heterocyclic ring structure.[5] |

| ~1580, 1490 | Aromatic C=C stretch | Indicates the 1,4-disubstituted aromatic ring. |

| ~1280 | C-O stretch (Ester, asym.) | Strong band, coupled with the C=O stretch, confirms the ester group. |

| ~1100-1150 | C-O-C stretch (Oxadiazole) | Associated with the ether-like linkage within the oxadiazole ring.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Core Objective: To provide the most detailed structural information, including the chemical environment, quantity, and connectivity of all hydrogen and carbon atoms. This is the cornerstone of structure elucidation.

Rationale: ¹H NMR identifies all unique proton environments, while ¹³C NMR does the same for carbon. 2D NMR techniques (COSY, HSQC, HMBC) are then used to correlate these atoms, definitively piecing the molecular fragments together. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be used if solubility is an issue.[6]

¹H NMR Spectroscopy

-

Expected Signals: 4 unique proton signals.

-

Interpretation: The spectrum is expected to be clean, showing two doublets for the aromatic protons (a classic AA'BB' system for a 1,4-disubstituted ring) and two singlets for the chemically distinct methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | Doublet (d) | 2H | H-a (Aromatic) | Protons ortho to the electron-withdrawing ester group are deshielded. |

| ~8.15 | Doublet (d) | 2H | H-b (Aromatic) | Protons ortho to the oxadiazole ring. |

| ~3.95 | Singlet (s) | 3H | H-d (-OCH₃) | Typical chemical shift for methyl ester protons. |

| ~2.65 | Singlet (s) | 3H | H-c (-CH₃) | Aliphatic methyl group attached to the sp² carbon of the oxadiazole ring. |

¹³C NMR Spectroscopy

-

Expected Signals: 9 unique carbon signals.

-

Interpretation: The spectrum confirms the carbon skeleton, including the two highly deshielded sp² carbons of the oxadiazole ring and the ester carbonyl carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174.5 | C-6 (Oxadiazole) | C5 of the oxadiazole, attached to the aromatic ring, is highly deshielded. |

| ~168.0 | C-8 (Oxadiazole) | C3 of the oxadiazole, attached to the methyl group. |

| ~166.0 | C-5 (C=O Ester) | Carbonyl carbon of the methyl ester group. |

| ~134.0 | C-4 (Aromatic) | Quaternary carbon attached to the ester group. |

| ~130.5 | C-2 (Aromatic) | Aromatic CH carbons ortho to the ester. |

| ~128.0 | C-3 (Aromatic) | Aromatic CH carbons ortho to the oxadiazole. |

| ~127.5 | C-1 (Aromatic) | Quaternary carbon attached to the oxadiazole ring. |

| ~52.5 | C-7 (-OCH₃) | Carbon of the methyl ester. |

| ~11.5 | C-9 (-CH₃) | Carbon of the methyl group on the oxadiazole. |

Caption: Numbered structure for NMR assignments.

2D NMR for Connectivity Confirmation

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. We would expect to see correlations between:

-

The ester methyl protons (H-d, ~3.95 ppm) and the carbonyl carbon (C-5, ~166.0 ppm).

-

The aromatic protons (H-a, ~8.25 ppm) and the carbonyl carbon (C-5, ~166.0 ppm).

-

The other aromatic protons (H-b, ~8.15 ppm) and the oxadiazole carbon (C-6, ~174.5 ppm).

-

The oxadiazole methyl protons (H-c, ~2.65 ppm) and the other oxadiazole carbon (C-8, ~168.0 ppm).

-

This pattern of correlations provides undeniable proof of the entire molecular assembly.

X-ray Crystallography: The Final Confirmation

Core Objective: To obtain an absolute, three-dimensional structure of the molecule, confirming connectivity, bond lengths, and bond angles. This is considered the "gold standard" for structure proof.[3]

Methodology: This technique is contingent on the ability to grow a high-quality single crystal of the compound.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

-

Crystal Mounting & Data Collection: Once suitable crystals have formed, mount one on a goniometer and place it in an X-ray diffractometer. Collect diffraction data.

-

Structure Solution & Refinement: Solve and refine the crystal structure using specialized software.

Expected Outcome: The refined crystal structure should perfectly match the structure determined by NMR. It will provide precise data on bond lengths (e.g., the C=O, C=N, and C-O bonds) and confirm the planarity of the aromatic and oxadiazole rings.[3] A similar structure, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, has been successfully characterized by this method, demonstrating its feasibility for this class of compounds.[3]

Conclusion

The structure elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry establishes the correct elemental formula, C₁₁H₁₀N₂O₃. FTIR spectroscopy confirms the presence of the critical ester and oxadiazole functional groups. Finally, a combination of ¹H, ¹³C, and 2D NMR spectroscopy provides an unambiguous map of the atomic connectivity, linking all fragments in their correct orientation. While spectroscopic data alone can provide a high degree of confidence, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of the molecular structure. This rigorous, self-validating workflow ensures the scientific integrity required for advancing a compound in research and development pipelines.

References

- Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. [Source details not fully available].

- Iannazzo, D., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Source details not fully available].

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10.

- Boyarskiy, V. P., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.

- Al-Mahgari, A. A., et al. (n.d.). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)

- Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PubMed Central.

- Teotia, M., et al. (n.d.). FTIR spectra of the three oxadiazole derivatives.

- Jiang, C., et al. (2021).

-

Synthesis and Screening of New[4][5][7]Oxadiazole,[4][7]Triazole, and[4][7]Triazolo[4,3-b][4][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. updatepublishing.com [updatepublishing.com]

- 5. journalspub.com [journalspub.com]

- 6. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

Spectroscopic Characterization of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation to facilitate the unambiguous identification and characterization of this compound.

The 1,2,4-oxadiazole ring is a key pharmacophore in numerous bioactive compounds, exhibiting a wide range of biological activities.[1] Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic environment of such molecules.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Doublet | 2H | H2, H6 (Aromatic) |

| ~7.8 - 7.6 | Doublet | 2H | H3, H5 (Aromatic) |

| ~3.9 | Singlet | 3H | H8 (Ester -OCH₃) |

| ~2.4 | Singlet | 3H | H11 (Oxadiazole -CH₃) |

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for the para-substituted benzene ring. The protons H2 and H6, being ortho to the electron-withdrawing ester group and the oxadiazole ring, will be deshielded and appear at a lower field (~8.2 - 8.0 ppm) as a doublet. The protons H3 and H5, meta to these groups, will be found at a slightly higher field (~7.8 - 7.6 ppm), also as a doublet. The methyl protons of the ester group (H8) are expected to appear as a sharp singlet around 3.9 ppm. The methyl group attached to the oxadiazole ring (H11) will also be a singlet, typically resonating around 2.4 ppm.[2][3]

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be recorded at a frequency corresponding to the ¹H frequency of the spectrometer (e.g., 100 MHz for a 400 MHz instrument). The same sample prepared for ¹H NMR can be used. Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 165 | C7 (Ester C=O) |

| ~168 | C9 (Oxadiazole) |

| ~165 | C10 (Oxadiazole) |

| ~135 - 130 | C1 (Aromatic) |

| ~131 - 129 | C3, C5 (Aromatic) |

| ~129 - 127 | C2, C6 (Aromatic) |

| ~125 - 120 | C4 (Aromatic) |

| ~52 | C8 (Ester -OCH₃) |

| ~12 | C11 (Oxadiazole -CH₃) |

Interpretation and Rationale:

The carbonyl carbon of the ester group (C7) is expected to be the most downfield signal in the spectrum, typically in the range of 170-165 ppm. The two carbons of the 1,2,4-oxadiazole ring (C9 and C10) are also significantly deshielded and are predicted to appear around 168 and 165 ppm, respectively.[4] The aromatic carbons will resonate in the 135-120 ppm region, with the quaternary carbon attached to the ester (C1) and the oxadiazole ring (C4) appearing at the lower end of this range. The methoxy carbon of the ester (C8) will be a distinct peak around 52 ppm, while the methyl carbon on the oxadiazole ring (C11) will be the most upfield signal, expected around 12 ppm.[5]

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data can be obtained using various ionization techniques, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) being common for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Predicted Mass Spectrometry Data:

The calculated exact mass of this compound (C₁₁H₁₀N₂O₃) is approximately 218.0691 g/mol .

-

[M+H]⁺: m/z ≈ 219.0764

-

[M+Na]⁺: m/z ≈ 241.0583

Fragmentation Analysis:

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

-

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z ≈ 187.

-

Loss of the entire ester methyl group (-COOCH₃): This would lead to a fragment at m/z ≈ 159.

-

Cleavage of the oxadiazole ring: This can produce various characteristic fragment ions. For instance, cleavage could result in a benzoyl cation fragment (m/z = 105) or fragments corresponding to the substituted oxadiazole moiety.[2][6]

Caption: Predicted major fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or dissolved in a suitable solvent (e.g., CCl₄).

Predicted Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610, ~1580, ~1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1560 | Medium | C=N Stretch (Oxadiazole Ring) |

| ~1280, ~1100 | Strong | C-O Stretch (Ester) |

Interpretation and Rationale:

The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretching vibration of the ester group.[7][8] The aromatic C-H stretching vibrations will appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the two methyl groups will be observed just below 3000 cm⁻¹.[9] The characteristic C=C stretching vibrations of the benzene ring are expected in the 1610-1490 cm⁻¹ region. The C=N stretching of the oxadiazole ring typically appears around 1560 cm⁻¹.[10][11] The strong bands in the fingerprint region, particularly around 1280 and 1100 cm⁻¹, are indicative of the C-O stretching vibrations of the ester functionality.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The predicted data in this guide, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable reference for researchers working with this and similar molecules. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment.

References

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]

-

Synthesis, Characterization and Anticancer Study of New3-[(2Z)-2(2-hydroxybenzylidene) hydrazinyl]- 5-(2-hydroxyphenyl)-1, 3, 4-oxadiazol-3-ium and its Transition Metal Complexes. (2023). University of Thi-Qar Journal of Science. [Link]

-

Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

-

Patel, J., Deshmukh, S., Zhao, C., & Matsumoto, D. (2016). An analysis of the role of nonreactive plasticizers in the crosslinking reactions of a rigid resin. Journal of Applied Polymer Science, 133(40). [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Omega. [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). MDPI. [Link]

-

Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (2024). STM Journals. [Link]

-

Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(23), 7808. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). Molecules. [Link]

-

Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). ResearchGate. [Link]

-

Gökçe, M. (2011). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 49(12), 823-826. [Link]

-

Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate. (2016). mzCloud. [Link]

-

Li, G., & Zhai, Q. (2011). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Journal of Molecular Structure, 1006(1-3), 524-530. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). Molecules. [Link]

- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020).

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]

-

Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232. [Link]

-

General considerations. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. [Link]

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Korsakov, M. K., Volkhin, N. N., Petukhov, S. S., Tyushina, A. N., & Lasaryanz, O. E. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 11(2). [Link]

-

Godhani, D., Saiyad, A., Mehta, J., & Mehta, U. (2024). Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. Indian Journal of Chemistry (IJC), 63(1). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jsci.utq.edu.iq [jsci.utq.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journalspub.com [journalspub.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Introduction

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a key heterocyclic compound, frequently utilized as a versatile building block in the landscape of medicinal chemistry and drug discovery. Its structure, featuring a disubstituted 1,2,4-oxadiazole core, serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to parent molecules.[1] This guide provides an in-depth analysis of the primary synthetic strategies and the requisite starting materials for its preparation, designed for researchers and professionals in organic synthesis and pharmaceutical development. The core of this synthesis universally involves the construction of the 1,2,4-oxadiazole heterocycle, a process for which several reliable methodologies have been established.

Chapter 1: Retrosynthetic Analysis and Key Synthetic Strategies

The molecular architecture of this compound lends itself to a logical retrosynthetic disconnection across the 1,2,4-oxadiazole ring. The most robust and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] atom approach, which involves the cyclocondensation of an amidoxime derivative with an acylating agent. This fundamental disconnection reveals two principal and strategically distinct synthetic pathways.

Strategy 1: The Convergent Amidoxime Pathway This approach is highly convergent, constructing the target heterocycle from two key fragments that already contain the final substituents. The synthesis joins a benzonitrile-derived amidoxime (bearing the methyl ester) with an acetic acid derivative.

Strategy 2: The Linear/Functional Group Interconversion Pathway This linear strategy involves the initial synthesis of a related 1,2,4-oxadiazole, specifically 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole. The final product is then achieved through subsequent oxidation of the tolyl group to a carboxylic acid, followed by esterification.[2]

Chapter 2: Detailed Analysis of Strategy 1: The Convergent Amidoxime Pathway

This pathway is often preferred for its efficiency, building the complex core in a single key transformation from advanced intermediates. The causality behind this approach lies in the nucleophilicity of the amidoxime nitrogen, which readily acylates, and the subsequent intramolecular cyclization that is energetically favorable.

Core Starting Materials

| Starting Material | CAS Number | Role in Synthesis | Supplier Example |

| Methyl 4-cyanobenzoate | 1129-35-7 | Precursor to the C5-aryl moiety and amidoxime functionality. | Sigma-Aldrich |

| Hydroxylamine Hydrochloride | 5470-11-1 | Reagent for converting the nitrile group into an amidoxime. | Standard chemical suppliers |

| Acetic Anhydride | 108-24-7 | Provides the C3-methyl and carbonyl carbon for the oxadiazole ring. | Standard chemical suppliers |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Intermediate)

This step is critical as it prepares the "4-atom" component for the cyclization. The nitrile group of methyl 4-cyanobenzoate is converted to the N'-hydroxycarbamimidamide (amidoxime) via reaction with hydroxylamine.

-

Protocol:

-

To a solution of methyl 4-cyanobenzoate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium bicarbonate or potassium carbonate (1.5-2.0 eq).

-

Add hydroxylamine hydrochloride (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC until the starting material is consumed (usually 4-8 hours).

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amidoxime intermediate.

-

Step 2: Acylation and Cyclocondensation to form the 1,2,4-Oxadiazole Ring

This transformation can be performed in a two-step or a one-pot fashion.[1] The amidoxime is first O-acylated with acetic anhydride, creating an O-acylamidoxime intermediate, which then undergoes thermal or base-promoted cyclodehydration to form the stable 1,2,4-oxadiazole ring.[3]

-

Protocol (One-Pot Variation):

-

Dissolve the amidoxime intermediate (1.0 eq) in a solvent such as pyridine or glacial acetic acid.

-

Add acetic anhydride (1.1-1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The cyclization is often driven by heat.[4]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid product is collected by filtration, washed thoroughly with water to remove the solvent and excess reagents, and dried.

-

Purification via recrystallization (e.g., from ethanol) yields the final product, this compound.

-

Chapter 3: Detailed Analysis of Strategy 2: The Linear/Oxidation Pathway

This linear sequence is advantageous if the intermediate, 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole, is readily available or if the starting materials are significantly more accessible than methyl 4-cyanobenzoate. The key transformations are the robust formation of the oxadiazole followed by a well-established selective oxidation of the benzylic methyl group.[2]

Core Starting Materials

| Starting Material | CAS Number | Role in Synthesis | Supplier Example |

| p-Tolunitrile | 104-85-8 | Precursor to the p-tolyl moiety. | Standard chemical suppliers |

| Hydroxylamine Hydrochloride | 5470-11-1 | Reagent for amidoxime formation. | Standard chemical suppliers |

| Acetic Anhydride | 108-24-7 | C3-methyl and carbonyl source for oxadiazole ring. | Standard chemical suppliers |

| Cobalt(II) Acetate | 71-48-7 | Catalyst for the selective oxidation of the tolyl group.[2] | Standard chemical suppliers |

| Sodium Bromide | 7647-15-6 | Co-catalyst for the oxidation step.[2] | Standard chemical suppliers |

| Methanol | 67-56-1 | Reagent and solvent for the final esterification step. | Standard chemical suppliers |

| Sulfuric Acid | 7664-93-9 | Catalyst for Fischer esterification.[5] | Standard chemical suppliers |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Methyl-5-(p-tolyl)-1,2,4-oxadiazole

This step is analogous to the convergent pathway but begins with a different nitrile.

-

Protocol:

-

Synthesize N'-hydroxy-4-methylbenzenecarboximidamide (p-toluamidoxime) from p-tolunitrile and hydroxylamine hydrochloride using the procedure described in Strategy 1, Step 1.[6]

-

React the resulting p-toluamidoxime with acetic anhydride, following the cyclocondensation procedure in Strategy 1, Step 2, to yield 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole.

-

Step 2: Oxidation to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

This is the key functional group interconversion. The stability of the oxadiazole ring under these specific oxidative conditions is crucial for the success of this route.

-

Protocol: [2]

-

In a reaction vessel equipped for aeration, dissolve 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole (1.0 eq) in glacial acetic acid.

-

Add catalytic amounts of cobalt(II) acetate (e.g., 1-5 mol%) and sodium bromide (e.g., 1-5 mol%).

-

Heat the mixture to approximately 95-100 °C while bubbling a stream of air or oxygen through the solution.

-

Monitor the reaction for the disappearance of the starting material. Upon completion, cool the reaction mixture, which may cause the carboxylic acid product to precipitate.

-

The product can be isolated by filtration or by evaporating the solvent and purifying the residue.

-

Step 3: Fischer Esterification to the Final Product

This is a classic acid-catalyzed esterification to obtain the methyl ester.

-

-

Suspend or dissolve the 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for several hours, driving the reaction to completion by Le Chatelier's principle (using excess methanol).

-

After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

The product is typically extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the final product.

-

Chapter 4: Comparison of Synthetic Strategies and Practical Considerations

The choice between these two strategies depends on several factors, including starting material availability, scalability, and overall process efficiency.

| Parameter | Strategy 1 (Convergent) | Strategy 2 (Linear) | E-E-A-T Insights |

| Number of Steps | 2 main steps from methyl 4-cyanobenzoate. | 3 main steps from p-tolunitrile. | Strategy 1 is more concise, which generally translates to higher overall yields and less labor. |

| Key Starting Materials | Methyl 4-cyanobenzoate. | p-Tolunitrile. | Both precursors are commercially available, but their relative cost and availability may vary.[9] |

| Atom Economy | High. Most atoms from the starting materials are incorporated into the final product. | Moderate. The oxidation and esterification steps generate byproducts (water). | The convergent approach is inherently more atom-economical. |

| Scalability | Generally straightforward. Cyclocondensations are often high-yielding and scalable. | The oxidation step may require specialized equipment for gas handling (air/O₂) and careful temperature control to avoid side reactions. | For large-scale synthesis, the simplicity of Strategy 1 may be a significant advantage. |

| Robustness | The formation of 1,2,4-oxadiazoles from amidoximes is a highly reliable and well-documented transformation.[1][3][10] | The catalytic air oxidation is effective but can be sensitive to catalyst purity and reaction conditions.[2] The final esterification is a robust equilibrium process.[5] | Strategy 1 relies on more predictable and less sensitive transformations. |

Expert Recommendation: For most laboratory and pilot-scale syntheses, Strategy 1 (The Convergent Amidoxime Pathway) is the superior choice. Its shorter sequence, high convergence, and reliance on well-established, high-yielding reactions make it a more efficient and reliable method for accessing this compound. Strategy 2 remains a viable alternative, particularly if the tolyl-oxadiazole intermediate is available from other research or if p-tolunitrile is a more economical starting material in a specific context.

Conclusion

The synthesis of this compound is reliably achieved through well-understood synthetic organic chemistry principles. The primary starting materials are simple, commercially available benzene derivatives. The most direct route involves the reaction of Methyl 4-cyanobenzoate with hydroxylamine to form an amidoxime intermediate, which is subsequently cyclized with acetic anhydride . An alternative, though more linear, approach begins with p-tolunitrile , proceeds through an analogous oxadiazole formation, and requires subsequent side-chain oxidation and esterification. The selection of the optimal pathway is a function of step-economy, scalability, and starting material logistics, with the convergent amidoxime pathway representing the most efficient and direct route.

References

- Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (n.d.). Google Scholar.

-

Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved January 22, 2026, from [Link]

- Pace, A., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Google Scholar.

-

Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. Retrieved January 22, 2026, from [Link]

- One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. (n.d.). Google Scholar.

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

- 4-cyanobenzoic acid and its methyl ester production method. Google Patents.

- Esterification of benzoic acid to methyl benzoate. (n.d.). Google Scholar.

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved January 22, 2026, from [Link]

-

4-Cyanobenzoic acid. PubChem. Retrieved January 22, 2026, from [Link]

-

Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

-

Methyl 4-cyanobenzoate. CAS Common Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. Retrieved January 22, 2026, from [Link]

-

Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mathnet.ru [mathnet.ru]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. N'-Hydroxy-4-methylbenzenecarboximidamide|RUO [benchchem.com]

- 7. iajpr.com [iajpr.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Screening of Novel 1,2,4-Oxadiazole Derivatives

Introduction: The 1,2,4-Oxadiazole Scaffold – A Privileged Structure in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its remarkable chemical and thermal stability, coupled with its capacity to act as a bioisosteric replacement for amide and ester groups, makes it a highly attractive scaffold for developing novel therapeutics.[3][4][5][6][7] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][6][8]

The journey from a newly synthesized 1,2,4-oxadiazole derivative to a viable drug candidate is a multi-stage process heavily reliant on a robust and logical biological screening strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute effective screening cascades. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system that generates reliable and actionable data.

The Strategic Framework: A Tiered Approach to Screening

Efficiency in drug discovery is paramount. A tiered or funneling approach to screening is the industry-standard strategy to manage the vast number of initial compounds and focus resources on the most promising candidates. This cascade involves moving from broad, high-throughput primary assays to more specific and complex secondary and tertiary assays.

The core principle is to "fail early, fail often," thereby eliminating compounds with undesirable properties (e.g., toxicity, low potency) at the initial, less expensive stages of the process.[9]

Caption: Principle of a competitive enzyme inhibition assay.

Part 2: Secondary Screening – From 'Hit' to 'Validated Lead'

Hits identified in primary screening require rigorous confirmation to eliminate false positives and to characterize their potency. This stage focuses on generating robust, quantitative data.

Dose-Response Analysis and IC50 Determination

A single-concentration screen only indicates activity; it does not define potency. A dose-response analysis is essential for quantifying the concentration at which a compound produces its effect. [10]The most common metric derived from this analysis is the IC50 (half-maximal inhibitory concentration), which is the concentration of an inhibitor required to reduce a biological process by 50%. [11][12]

-

Methodology: A series of dilutions of the hit compound are prepared and tested in the primary assay (e.g., MTT). The resulting data (e.g., percent inhibition vs. log of compound concentration) are plotted to generate a sigmoidal dose-response curve. [13][14]* Data Analysis: Non-linear regression is used to fit the data to a suitable model (e.g., a four-parameter logistic equation) to accurately calculate the IC50 value. [11][12][14]A lower IC50 value indicates a more potent compound. [11] Table 1: Hypothetical Dose-Response Data for Lead 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Cell Line | Primary Assay | IC50 (µM) [15] |

| OXA-001 | MCF-7 | MTT | 0.76 |

| OXA-002 | MCF-7 | MTT | 5.21 |

| OXA-003 | A549 | MTT | 0.18 |

| OXA-004 | A549 | MTT | 19.4 |

| Doxorubicin | MCF-7 | MTT | 1.91 |

This table presents example data for illustrative purposes.

Orthogonal and Counter-Screening

To ensure a hit is genuine and not an artifact of the primary assay technology, an orthogonal assay is employed. This is a confirmatory test that measures the same biological endpoint but uses a different detection method. For example, an MTT result could be confirmed with a Trypan Blue exclusion assay, which directly counts viable versus non-viable cells.

Counter-screening is used to assess selectivity. For instance, a compound showing cytotoxicity against cancer cells should be tested against a non-cancerous cell line (e.g., normal human fibroblasts) to determine if its effect is specific to the cancer cells.

Early ADME/Tox Profiling

Even at this early stage, it is crucial to consider the drug-like properties of the validated hits. [9]Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) helps to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues. [9][16][17][18][19]

-

Common Assays:

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive intestinal absorption.

-

Metabolic Stability: Incubation with human liver microsomes to assess how quickly the compound is metabolized. [7] * Cytotoxicity: As discussed, but expanded to a broader panel of cell lines. [16] * Genotoxicity: Ames test to screen for mutagenic potential.

-

Part 3: Tertiary Screening and Mechanism of Action (MoA) Elucidation

Once a compound is confirmed, validated, and shows a promising early ADME/Tox profile, the focus shifts to understanding how it works. Elucidating the Mechanism of Action (MoA) is critical for further development and optimization. [20]

Target Identification and Validation

If the screening cascade began with a phenotypic, cell-based assay, the molecular target of the compound may be unknown. Several techniques can be used to identify it:

-

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the fact that a protein bound to a small molecule can be protected from proteolysis. [21]

Pathway Analysis

Understanding which cellular signaling pathways are modulated by the compound provides deep insight into its MoA. [22]For an anticancer agent, this often involves investigating pathways related to cell cycle arrest, apoptosis (programmed cell death), and DNA damage repair. [23]

-

Western Blotting: This technique is used to measure the levels of specific proteins. For example, after treating cells with a 1,2,4-oxadiazole derivative, one could measure the levels of key apoptotic proteins like Cleaved Caspase-3 and PARP to confirm the induction of apoptosis. [24]* Quantitative PCR (qPCR): This method measures changes in gene expression. It can be used to see if the compound upregulates or downregulates genes involved in specific pathways. [25]

Caption: A simplified signaling pathway for apoptosis induction.

Conclusion

The biological screening of novel 1,2,4-oxadiazole derivatives is a systematic, multi-tiered process that requires careful planning and execution. By integrating high-throughput primary screens with rigorous secondary validation and in-depth tertiary MoA studies, researchers can effectively identify and advance the most promising compounds. The causality-driven approach outlined in this guide, which emphasizes the "why" behind each experimental choice, provides a robust framework for generating high-quality, reproducible data, ultimately accelerating the path from a novel molecule to a potential life-saving therapeutic.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies. [Link]

-

High throughput screening of small molecule library: procedure, challenges and future. National Center for Biotechnology Information. [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

What is an Inhibition Assay? - Blog - Biobide. Biobide. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. [Link]

-

In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. Medium. [Link]

-

Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. National Center for Biotechnology Information. [Link]

-

High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Center for Biotechnology Information. [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

-

High-Throughput RT-PCR for small-molecule screening assays. Broad Institute. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Wiley Online Library. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]

-

Editorial: New mechanisms for anti-cancer drugs. National Center for Biotechnology Information. [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

-

Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

-

In Vitro Toxicology Services. Symeres. [Link]

-

High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

-

Drug dose-response data analysis. Towards Data Science. [Link]

-

Overview - Anticancer Drug Action Laboratory. Mayo Clinic Research. [Link]

-

Innovative screening strategy swiftly uncovers new drug candidates, new biology. ScienceDaily. [Link]

-

Dose-Response Curve Analysis. RPubs. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

-

Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

-

Enzyme Inhibition Studies. BioIVT. [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Center for Biotechnology Information. [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. National Center for Biotechnology Information. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. researchgate.net [researchgate.net]

- 11. towardsdatascience.com [towardsdatascience.com]

- 12. RPubs - Dose-Response Curve Analysis [rpubs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. vectorb2b.com [vectorb2b.com]

- 18. lifechemicals.com [lifechemicals.com]

- 19. symeres.com [symeres.com]

- 20. mayo.edu [mayo.edu]

- 21. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Editorial: New mechanisms for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. arborpharmchem.com [arborpharmchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. High-Throughput RT-PCR for small-molecule screening assays. | Broad Institute [broadinstitute.org]

A Technical Guide to the Preliminary Biological Evaluation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Foreword: The Rationale for Investigation

The 1,2,4-oxadiazole heterocycle is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a versatile pharmacophore. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a novel chemical entity (NCE) that strategically combines this privileged scaffold with a methyl benzoate moiety, presenting a unique profile for biological exploration.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a structured and scientifically rigorous framework for the preliminary biological evaluation of this compound. The methodologies described herein are designed to build a foundational dataset, enabling an informed decision on the future trajectory of this promising molecule. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and self-validating evaluation process.

Compound Profile & Physicochemical Characterization

Before embarking on biological assays, a foundational understanding of the molecule's physicochemical properties is paramount. These parameters influence solubility, permeability, and formulation, which are critical for the accuracy and reproducibility of subsequent in vitro and in vivo studies.

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C11H10N2O3

-

Molecular Weight: 218.21 g/mol

-

-

Initial Physicochemical Assessment (Recommended):

-

Solubility: Determination in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO).

-

Lipophilicity (LogP/LogD): Calculated and experimentally determined to predict membrane permeability and potential for non-specific binding.

-

pKa: Identification of ionizable groups to understand charge state at physiological pH.

-

A Tiered Approach to Preliminary Biological Evaluation

A logical, tiered workflow is essential for efficiently assessing a new chemical entity. This approach, visualized below, ensures that foundational safety and pharmacokinetic questions are answered before committing resources to more complex efficacy studies.

Phase 1: Foundational In Vitro ADME-Tox

This initial phase is a critical filter. A compound with poor metabolic stability or significant safety liabilities is unlikely to become a viable drug candidate, regardless of its efficacy.[4][5]

Metabolic Stability

Scientific Rationale: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[6] A compound that is metabolized too quickly will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in vivo.[7] We utilize two primary test systems: liver microsomes for Phase I metabolism and hepatocytes for a more comprehensive view of both Phase I and Phase II metabolism.[8][9]

Key Experiments & Data Presentation:

| Assay Type | Test System | Primary Enzymes | Key Output |

| Microsomal Stability | Pooled Human Liver Microsomes (HLM) | Cytochrome P450s (CYPs) | Intrinsic Clearance (CLint), Half-life (t½) |

| Hepatocyte Stability | Cryopreserved Human Hepatocytes | CYPs, UGTs, SULTs, etc. | Intrinsic Clearance (CLint), Half-life (t½) |

Experimental Protocol: Microsomal Stability Assay

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working solution of this compound at 200 µM in DMSO.

-

Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).

-

Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

-

Controls:

-

Negative Control: Reaction mixture without NADPH to assess non-enzymatic degradation.

-

Positive Control: A compound with known metabolic liability (e.g., Testosterone) to validate assay performance.

-

-

Analysis: Centrifuge the quenched samples to pellet protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[10] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[11] Regulatory agencies recommend screening against key isoforms.[12][13]

Key Experiment & Data Presentation:

The potential for inhibition is assessed against a panel of the most clinically relevant CYP isoforms. The output is an IC50 value, which is the concentration of the test compound required to cause 50% inhibition of the enzyme's activity.

| CYP Isoform | Recommended Probe Substrate |

| CYP1A2 | Phenacetin |

| CYP2C9 | Diclofenac |

| CYP2C19 | S-Mephenytoin |

| CYP2D6 | Dextromethorphan |

| CYP3A4 | Midazolam or Testosterone |

hERG Channel Inhibition

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[14][15] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[16] For this reason, the hERG assay is a mandatory and critical safety screen in preclinical drug development.

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.

-

Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[14]

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the current measured upon repolarization.[17]

-

Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).

-

Controls:

-

Negative Control: Vehicle (e.g., 0.1% DMSO) to establish baseline.

-

Positive Control: A known hERG inhibitor (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[14]

-

-

Analysis: The percentage of inhibition of the hERG tail current is calculated at each concentration relative to the vehicle control. This data is used to generate a concentration-response curve and calculate an IC50 value.

Phase 2: Hypothesis-Driven Efficacy Screening

Based on the established activities of the 1,2,4-oxadiazole scaffold, a targeted screening approach is justified.[1][2]

-

Anticancer Screening: The compound should be screened against a panel of human cancer cell lines. A standard starting point is the NCI-60 panel or a smaller, representative set (e.g., MCF-7 for breast cancer, A549 for lung, DU-145 for prostate).[1] The primary output will be GI50 (concentration for 50% growth inhibition).

-

Anti-inflammatory Screening: Initial evaluation can be performed using cell-free cyclooxygenase (COX-1/COX-2) inhibition assays to assess potential NSAID-like activity.

-

Antimicrobial Screening: The compound's activity can be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. The key metric is the Minimum Inhibitory Concentration (MIC).[18]

Phase 3: Preliminary In Vivo Assessment

Should the compound demonstrate a promising in vitro profile (i.e., metabolically stable, non-cytotoxic, low risk of CYP/hERG inhibition, and potent in an efficacy assay), preliminary in vivo studies are warranted.

-

Pharmacokinetic (PK) Study: A single-dose PK study in a rodent model (typically Wistar or Sprague-Dawley rats) is essential.[19][20] The compound is administered via intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. This data is critical for designing future efficacy and toxicology studies.

-

Acute Toxicity / Maximum Tolerated Dose (MTD): A dose-escalation study in rodents is performed to identify the MTD.[5][21] This study provides initial insights into the compound's safety margin and informs dose selection for subsequent, longer-term toxicology studies.[19]

Data Synthesis and Decision Making

The culmination of this preliminary evaluation is a "Go/No-Go" decision. The ideal candidate emerging from this workflow would exhibit:

-

Favorable ADME: High metabolic stability (t½ > 30 min in HLM), low risk of DDI (CYP IC50 > 10 µM), and a clean safety profile (hERG IC50 > 10 µM; low general cytotoxicity).

-

Demonstrable Efficacy: Potent activity in at least one of the targeted efficacy assays (e.g., GI50 < 1 µM).

-

Acceptable In Vivo Profile: Reasonable oral bioavailability (>20%) and a sufficient safety margin between the efficacious dose and the MTD.

This integrated dataset provides the confidence needed to advance the compound into lead optimization and more extensive IND-enabling studies.

References

-

Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 23. [Link]

-

Zhang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Shultz, M. D. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]

-

Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec Website. [Link]

-

Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences Brochure. [Link]

-